molecular formula C17H17NO3S B2586749 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide CAS No. 1421505-53-4

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2586749
CAS No.: 1421505-53-4
M. Wt: 315.39
InChI Key: AVMMVPXWLYDHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a chemical compound of significant interest in pharmacological and medicinal chemistry research, particularly in the study of transient receptor potential (TRP) channels . This acetamide derivative features a distinct molecular architecture that combines a thiophene ring, a but-2-yn-1-yl linker, and a 2-methoxyphenoxy group, contributing to its potential bioactivity. Scientific investigations into structurally related compounds, specifically those containing N-ethyl-N-(thiophen-2-ylmethyl)acetamide moieties, have identified them as potent modulators of the TRPM8 ion channel . TRPM8 is a primary sensor for environmental cold and is a target for developing therapeutic agents for conditions such as cold allodynia, neuropathic pain, and migraine . As a research chemical, this compound serves as a valuable tool for probing the structure-activity relationships of TRP channel modulators and exploring new pathways in sensory biology. The compound is provided with high purity and quality, intended for use in assay development, high-throughput screening, and hit-to-lead optimization studies. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-20-15-8-2-3-9-16(15)21-11-5-4-10-18-17(19)13-14-7-6-12-22-14/h2-3,6-9,12H,10-11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMVPXWLYDHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-bromo-1-butyne with a suitable base, such as potassium tert-butoxide, to form the but-2-yn-1-yl intermediate.

    Attachment of the Methoxyphenoxy Group: The intermediate is then reacted with 2-methoxyphenol in the presence of a palladium catalyst to form the 4-(2-methoxyphenoxy)but-2-yn-1-yl intermediate.

    Formation of the Thiophen-2-yl Acetamide: The final step involves the reaction of the intermediate with thiophen-2-yl acetic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy or thiophen-2-yl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to investigate enzyme functions and interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I)

  • Structure: Features a cyano-substituted thiophene ring instead of the methoxyphenoxy-alkyne chain.
  • Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride .
  • Crystallography: Monoclinic space group $ P2_1/c $, with distinct intermolecular hydrogen bonding influencing stability .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

  • Structure: Lacks the methoxyphenoxy-alkyne chain but retains the thiophen-2-yl acetamide core.
  • Bioactivity : Exhibits in vitro antimycobacterial activity, suggesting the thiophene-acetamide scaffold may contribute to pharmacological efficacy .
  • Comparison: The bromophenyl substituent may enhance lipophilicity, whereas the target compound’s methoxyphenoxy group could improve metabolic stability.

Derivatives with Phenoxy and Thiadiazole Substituents

2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)

  • Structure: Shares the 2-methoxyphenoxy group but replaces the alkyne chain with a thiadiazole ring.
  • Properties : Melting point 135–136°C; synthesized in 72% yield .
  • Comparison : The thiadiazole ring in 5k introduces sulfur-based polarity, which may alter electronic properties compared to the alkyne linker in the target compound.

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)

  • Structure : Substitutes the alkyne with a benzylthio-thiadiazole group.
  • Properties : Melting point 135–136°C; synthesized in 85% yield .

Triazole-Containing Analogues

N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (58)

  • Structure: Incorporates a triazole ring instead of the methoxyphenoxy-alkyne chain.
  • Synthesis : Prepared via coupling of amine derivatives with activated acetic acid intermediates (30% yield, m.p. 208–210°C) .
  • Comparison : The triazole ring in 58 introduces hydrogen-bonding capacity, which may enhance target binding affinity compared to the alkyne linker in the target compound.

Data Table: Key Properties of Structural Analogues

Compound Name Key Substituents Yield (%) Melting Point (°C) Notable Features References
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide (Target) Methoxyphenoxy-alkyne, thiophene N/A N/A Alkyne linker, aromatic groups
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) Cyano-thiophene N/A N/A Monoclinic crystal structure
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazole, methylthio 72 135–136 High sulfur content
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl N/A N/A Antimycobacterial activity
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (58) Triazole, difluorophenyl 30 208–210 Fluorine-enhanced bioactivity

Research Findings and Implications

  • Structural Flexibility : The alkyne linker in the target compound may confer rigidity and linearity, contrasting with the planar thiadiazole or triazole rings in analogs .
  • Bioactivity Potential: Thiophene-acetamide derivatives consistently show antimicrobial and cytotoxic activities, suggesting the target compound warrants evaluation in these areas .
  • Synthetic Challenges: The alkyne and methoxyphenoxy groups may complicate synthesis, requiring optimized coupling strategies compared to thiadiazole or triazole analogs .

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and applications in drug development.

Synthesis

The synthesis of this compound typically involves several multi-step synthetic routes. Key steps include:

  • Preparation of Intermediates : Initial reactions may involve the formation of 2-methoxyphenol through methylation of phenol.
  • Formation of the Butynyl Chain : The reaction of 2-methoxyphenol with 1-bromo-2-butyne in the presence of a base like potassium carbonate leads to the desired butynyl derivative.
  • Final Coupling Reaction : The final step often involves coupling the butynyl derivative with thiophene-containing acetamides under controlled conditions to yield the target compound.

The biological activity of this compound may be linked to its ability to interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of the methoxy group is believed to enhance lipophilicity, potentially facilitating better membrane penetration and interaction with lipid-based targets.

Applications in Drug Development

N-(4-(2-methoxyphenoxy)but-2-yn-1-y)-acetamide has been noted for its role as an intermediate in the synthesis of pharmacologically active substances, such as ranolazine, which is used for treating chronic angina. Ranolazine functions by inhibiting late sodium currents in cardiac cells, thereby stabilizing cardiac function during ischemic conditions. This highlights the importance of N-(4-(2-methoxyphenoxy)but-2-yn-1-y)-acetamide in developing cardiovascular drugs.

Summary of Findings

Property Details
Molecular FormulaC20H21NO5
Molecular Weight355.3844 g/mol
Structural FeaturesButynyl chain, thiophene moiety
Anticancer ActivityInduces apoptosis in tumor cell lines
MechanismPotential receptor interaction; enhances lipophilicity
ApplicationsIntermediate for ranolazine synthesis

Q & A

Basic: What are the standard synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of the alkyne (but-2-yn-1-yl) moiety with 2-methoxyphenoxy groups via Sonogashira or copper-catalyzed cross-coupling reactions.
  • Step 2: Formation of the acetamide core by reacting the intermediate with 2-(thiophen-2-yl)acetic acid derivatives, often using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 3: Purification via column chromatography or recrystallization.
    For analogous compounds, regioselective cyclization and one-pot reactions under mild conditions have been effective .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Key techniques include:

  • NMR Spectroscopy: 1H and 13C NMR to verify substituent integration and chemical shifts (e.g., methoxy protons at ~3.8 ppm, thiophene protons at 6.8–7.5 ppm) .
  • IR Spectroscopy: Confirmation of amide C=O (~1650–1700 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) stretches .
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-stacking) using SHELX programs .

Advanced: How can researchers optimize reaction yields for this compound’s synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening: Palladium/copper catalysts for alkyne coupling steps (e.g., Pd(PPh₃)₄/CuI) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions during acetamide formation .
  • By-product Analysis: Monitor via TLC or LC-MS and adjust stoichiometry to suppress undesired intermediates .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

Answer:

  • Cross-Validation: Compare NMR-derived torsion angles with X-ray data. For example, discrepancies in dihedral angles may arise from dynamic effects in solution vs. solid-state rigidity .
  • Computational Refinement: Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental values .
  • Hydrogen Bond Analysis: Confirm intermolecular interactions (e.g., C–H⋯O) via crystallography, which may explain shifts in solution NMR .

Advanced: What computational methods predict the compound’s reactivity or biological interactions?

Answer:

  • DFT Calculations: Model electron density distribution to predict nucleophilic/electrophilic sites (e.g., alkyne reactivity, amide hydrolysis susceptibility) .
  • Molecular Docking: Screen against protein targets (e.g., kinases, receptors) using software like AutoDock Vina to hypothesize bioactivity .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Advanced: How to analyze by-products formed during synthesis, and what mechanistic insights do they provide?

Answer:

  • LC-MS/HPLC: Identify by-products via mass fragmentation patterns (e.g., over-acetylation or alkyne dimerization) .
  • Mechanistic Probes: Isotope labeling (e.g., deuterated solvents) or trapping experiments (e.g., TEMPO for radical intermediates) clarify reaction pathways .
  • Regioselectivity Studies: Competing pathways (e.g., β-attack vs. Gewald-type cyclization in thiophene derivatives) inform selectivity controls .

Basic: What structural features influence the compound’s physicochemical properties?

Answer:

  • Alkyne Moiety: Enhances rigidity and influences π-π stacking in crystal lattices .
  • Methoxyphenoxy Group: Increases lipophilicity (logP) and impacts solubility in polar solvents .
  • Thiophene-Acetamide Core: Dictates hydrogen-bonding capacity and potential bioactivity .

Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation: Replace methoxy with halogen or alkyl groups to modulate electronic effects .
  • Scaffold Hybridization: Integrate heterocycles (e.g., pyridine, triazole) to explore new binding motifs .
  • Bioisosteric Replacement: Substitute thiophene with furan or pyrrole to assess pharmacophore requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.